molecular formula C11H11BrN2O3 B6644275 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid

3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid

Cat. No.: B6644275
M. Wt: 299.12 g/mol
InChI Key: MRDKVLHRJNVORP-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is a chemical compound with the molecular formula C10H10BrN2O3 This compound is characterized by the presence of a bromine atom, a cyano group, and a hydroxy group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid typically involves the reaction of 4-bromo-2-cyanoaniline with suitable reagents to introduce the hydroxy and methylpropanoic acid groups. One common method involves the use of a base-catalyzed reaction with 2-hydroxy-2-methylpropanoic acid chloride under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromo-2-cyanoanilino)-2-oxo-2-methylpropanoic acid.

    Reduction: Formation of 3-(4-Amino-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid.

    Substitution: Formation of 3-(4-Iodo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid.

Scientific Research Applications

3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxy group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-cyanoanilino)acetamide
  • Diethyl 4-[(4-bromo-2-cyanoanilino)carbonyl]benzylphosphonate
  • Tert-butyl N-[2-(4-bromo-2-cyanoanilino)ethyl]carbamate

Uniqueness

3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is unique due to the presence of both a hydroxy group and a methylpropanoic acid moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-(4-bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-11(17,10(15)16)6-14-9-3-2-8(12)4-7(9)5-13/h2-4,14,17H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDKVLHRJNVORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C(C=C1)Br)C#N)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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